molecular formula C13H18BrNO2S B5704511 1-[(5-bromo-2-methylphenyl)sulfonyl]azepane

1-[(5-bromo-2-methylphenyl)sulfonyl]azepane

Cat. No.: B5704511
M. Wt: 332.26 g/mol
InChI Key: VULKQHGBJXUNTE-UHFFFAOYSA-N
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Description

1-[(5-bromo-2-methylphenyl)sulfonyl]azepane is an organic compound that belongs to the class of sulfonyl azepanes It is characterized by the presence of a sulfonyl group attached to an azepane ring, with a bromine atom and a methyl group substituted on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-bromo-2-methylphenyl)sulfonyl]azepane typically involves the following steps:

    Bromination: The starting material, 2-methylphenyl, undergoes bromination to introduce a bromine atom at the 5-position.

    Sulfonylation: The brominated intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent to form the sulfonyl group.

    Azepane Formation: Finally, the sulfonylated intermediate is reacted with azepane under suitable conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and sulfonylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-[(5-bromo-2-methylphenyl)sulfonyl]azepane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be used to oxidize the sulfonyl group.

    Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.

    Oxidation Products: Oxidation can lead to the formation of sulfonic acids or sulfonates.

    Coupling Products: Coupling reactions can yield biaryl or diaryl derivatives.

Scientific Research Applications

1-[(5-bromo-2-methylphenyl)sulfonyl]azepane has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting sulfonyl-containing enzymes or receptors.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used to study the interactions of sulfonyl groups with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-[(5-bromo-2-methylphenyl)sulfonyl]azepane depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to changes in protein conformation and activity. The bromine atom and azepane ring can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-[(5-bromo-2-methoxyphenyl)sulfonyl]piperidine
  • 5-bromo-2-methoxybenzenesulfonyl fluoride
  • Methyl 2-amino-5-bromobenzoate

Comparison: 1-[(5-bromo-2-methylphenyl)sulfonyl]azepane is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties compared to similar compounds with different ring structures

Properties

IUPAC Name

1-(5-bromo-2-methylphenyl)sulfonylazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2S/c1-11-6-7-12(14)10-13(11)18(16,17)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULKQHGBJXUNTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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